molecular formula C13H15Br2NO2 B3060164 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1845713-73-6

8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B3060164
CAS RN: 1845713-73-6
M. Wt: 377.07
InChI Key: MUQSVDUZCBSHTD-UHFFFAOYSA-N
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Description

The compound “8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is likely a carbon atom. The “dibromophenyl” part suggests the presence of a phenyl (benzene) ring with bromine atoms attached. The “1,4-dioxa-8-azaspiro[4.5]decane” part suggests the presence of oxygen and nitrogen atoms in the structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (a phenyl ring and a spiro ring) and various functional groups (bromine, oxygen, and nitrogen atoms). The exact structure would depend on the specific locations and orientations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of bromine atoms could increase the compound’s density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Mass Spectrometry Analysis

1,4-Dioxa-8-azaspiro[4.5]decane, a structural variant of the compound , has been studied through mass spectrometry. The spectrum displayed unique fragmentation patterns, providing insights into the compound's structure and the formation mechanisms of its fragments (Solomons, 1982).

Nonlinear Optical Applications

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane, specifically 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a material for nonlinear optical devices. This includes applications like frequency doublers for laser diodes in the blue region. The crystal growth, characterization, and optical properties of APDA have been extensively studied, demonstrating its suitability for these applications (Kagawa et al., 1994).

Environmental Remediation

A Mannich base derivative of calix[4]arene, using 1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and used for removing carcinogenic azo dyes and aromatic amines from water. This compound has shown high efficiency in dye removal, highlighting its potential in environmental cleanup and wastewater treatment (Akceylan et al., 2009).

Tumor Imaging Applications

A fluorine-labeled derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been evaluated as a potential tumor imaging agent. This compound showed high affinity for σ1 receptors, with promising results in PET imaging using mouse tumor xenograft models, indicating its potential use in cancer diagnosis and treatment monitoring (Xie et al., 2015).

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in various fields such as medicinal chemistry, materials science, or chemical synthesis, depending on the compound’s properties and reactivity .

properties

IUPAC Name

8-(3,5-dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQSVDUZCBSHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203534
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1845713-73-6
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845713-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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